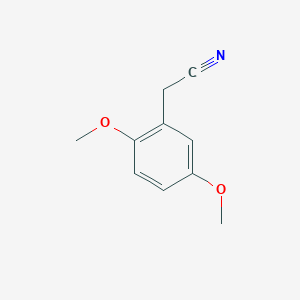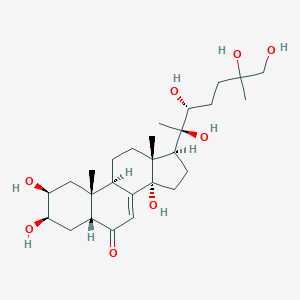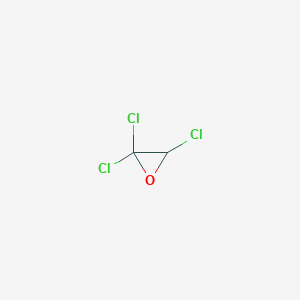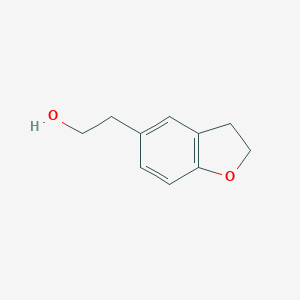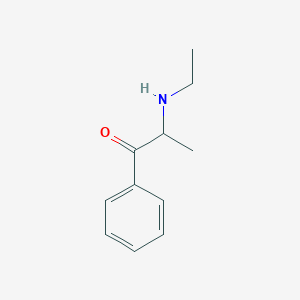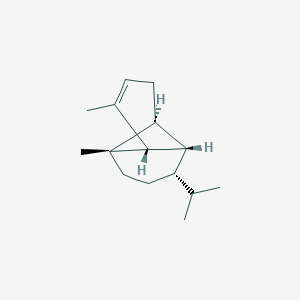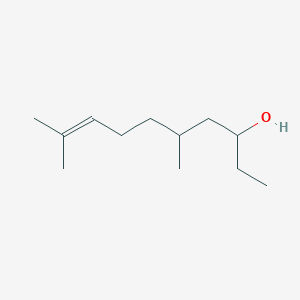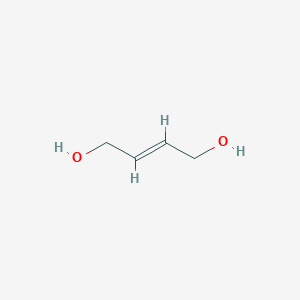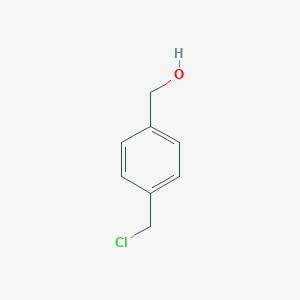
N-(5-bromopyridin-3-yl)acetamide
Overview
Description
N-(5-bromopyridin-3-yl)acetamide is a chemical compound that is part of a broader class of compounds known as acetamides, which are characterized by the presence of an acetamide group attached to an aromatic ring. While the specific compound N-(5-bromopyridin-3-yl)acetamide is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and studied for various biological activities, such as antiallergic and antitumor properties.
Synthesis Analysis
The synthesis of related N-(pyridin-yl)acetamides involves several steps, including indolization under Fischer conditions, the Japp-Klingemann method followed by decarboxylation, and amidification through condensation reactions . For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides was achieved by condensation of corresponding acids with 4-aminopyridine, promoted by 2-chloro-1-methylpyridinium iodide . Although these methods are not directly applied to N-(5-bromopyridin-3-yl)acetamide, they provide insight into potential synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of N-(5-bromopyridin-3-yl)acetamide would consist of a pyridine ring substituted with a bromine atom at the 5-position and an acetamide group at the 3-position. The presence of the bromine atom is likely to influence the electronic properties of the molecule, as well as its reactivity. The acetamide group could engage in hydrogen bonding, affecting the compound's solubility and intermolecular interactions.
Chemical Reactions Analysis
While the specific chemical reactions of N-(5-bromopyridin-3-yl)acetamide are not detailed in the provided papers, the presence of the bromine atom suggests that it could undergo various substitution reactions, potentially serving as a precursor for further chemical modifications . The acetamide group could also participate in reactions, such as hydrolysis or nucleophilic acyl substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(5-bromopyridin-3-yl)acetamide can be inferred from related compounds. For instance, the presence of the bromine atom would increase the molecular weight and could affect the compound's boiling and melting points . The acetamide group would contribute to the compound's polarity and could enhance its solubility in polar solvents. The specific antiallergic and antitumor activities of similar N-(pyridin-yl)acetamides suggest potential biological relevance for N-(5-bromopyridin-3-yl)acetamide, which could be explored in future studies .
Scientific Research Applications
-
Crystallography
- Summary of the application : N-(5-Bromopyridin-3-yl)acetamide has been studied in the field of crystallography . The asymmetric unit of the title compound contains two molecules, in one of which the methyl H atoms are disordered over two orientations .
- Methods of application : The dihedral angles between the pyridine rings and the acetamide groups were measured . In the crystal, molecules are linked by N—H…O and C—H…O hydrogen bonds generating bifurcated R21(5) ring motifs, which in turn lead to [110] chains .
- Results or outcomes : The dihedral angles between the pyridine rings and the acetamide groups are 7.27 (11) and 8.46 (11)° .
-
Receptor Studies
- Summary of the application : N-[2-[(5-bromopyridin-3-yl)amino]ethyl]acetamide, a related compound, is commonly used as a tool to study the mechanism of action of various receptors in the body. It is also used to investigate the effects of specific ligands on receptor function.
- Methods of application : The specific methods of application are not detailed in the source.
- Results or outcomes : The specific results or outcomes are not detailed in the source.
-
Chemical Reagent
- Summary of the application : N-(5-Bromopyridin-3-yl)acetamide can be used as a general chemical reagent .
- Methods of application : The specific methods of application are not detailed in the source .
- Results or outcomes : It is used in the synthesis of pharmaceutically active compounds and inhibitors .
-
Production of b-Raf Inhibitors
- Summary of the application : A related compound, 2-Acetamido-3-bromo-5-nitropyridine, is used in the production of b-Raf inhibitors for the treatment of cancer .
- Methods of application : The specific methods of application are not detailed in the source .
- Results or outcomes : The specific results or outcomes are not detailed in the source .
-
Synthesis of Inhibitors
-
Pharmacokinetics Studies
- Summary of the application : N-(5-Bromopyridin-3-yl)acetamide has high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
- Methods of application : The specific methods of application are not detailed in the source .
- Results or outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
The safety information for “N-(5-bromopyridin-3-yl)acetamide” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
N-(5-bromopyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-2-6(8)3-9-4-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNHKIAWCLFFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595238 | |
| Record name | N-(5-Bromopyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-3-yl)acetamide | |
CAS RN |
15862-46-1 | |
| Record name | N-(5-Bromo-3-pyridinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromopyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



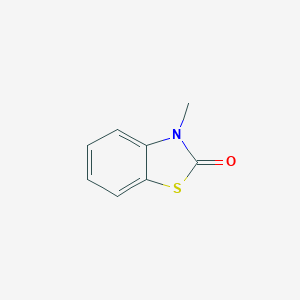
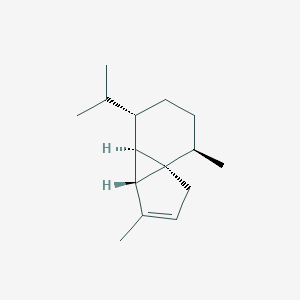
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
